2-(Bromomethyl)-5-chlorobenzonitrile

Lipophilicity Drug design ADME prediction

Using the wrong bromomethyl-benzonitrile isomer risks ADME drift and yield loss. 2-(Bromomethyl)-5-chlorobenzonitrile (CAS 50712-69-1) delivers precise 2,5-substitution (LogP 3.11) optimized for metabolic-disease drug scaffolds. • ~79% synthetic yield vs. ~58% for 2,4-isomer - direct COGS savings at scale • Orthogonal benzylic bromide/aryl chloride enables sequential SN2/Suzuki without protecting groups • ≥95% purity, QC-certified (NMR/HPLC), cold-chain logistics for GLP/regulatory starting material integrity

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
CAS No. 50712-69-1
Cat. No. B1280578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-chlorobenzonitrile
CAS50712-69-1
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)CBr
InChIInChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
InChIKeyCYBMZAPDOKDQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-chlorobenzonitrile Procurement Profile


2-(Bromomethyl)-5-chlorobenzonitrile (CAS 50712-69-1) is a trifunctional aromatic building block belonging to the halogenated benzonitrile class, characterized by a benzylic bromomethyl group (CBr), a chloro substituent at the 5-position, and a nitrile moiety on the same phenyl ring . This substitution pattern endows the compound with a distinct physicochemical signature—most notably a calculated LogP of 3.10658 and a topological polar surface area (PSA) of 23.79 Ų —that sets it apart from other positionally isomeric bromomethyl-chlorobenzonitriles. The compound has been formally referenced as a synthetic intermediate in patent literature, including EP2524917 A1, where it appears in the context of fused pyridine derivative synthesis [1]. Its reactivity profile is driven by the benzylic bromide, which serves as an electrophilic handle for nucleophilic displacement, while the chloro and cyano groups offer orthogonal sites for further elaboration via cross-coupling or reduction chemistry .

1
Trifunctional aromatic building block with benzylic bromide, aryl chloride, and nitrile
Supports orthogonal elaboration via SN2 and cross-coupling chemistry
2
Distinct lipophilicity signature (LogP context) vs. other regioisomers
Relevant for ADME prediction and phase-transfer behavior in drug-discovery workflows
3
Patent-referenced intermediate for fused pyridine derivative synthesis
Indicates established utility in pharmaceutical research programs

2-(Bromomethyl)-5-chlorobenzonitrile Substitution Pitfalls


Casual procurement logic might suggest that any bromomethyl-substituted benzonitrile congener could serve as a drop-in replacement for 2-(bromomethyl)-5-chlorobenzonitrile (CAS 50712-69-1) in a synthetic sequence. However, the coexistence of the electron-withdrawing nitrile, the inductively-withdrawing chloro at the 5-position, and the electrophilic bromomethyl group creates a unique reactivity and physicochemical gradient that positional isomers do not replicate. The 2,5-substitution pattern imposes a specific dipole moment and steric environment around the benzylic carbon, which directly influences SN2 displacement rates relative to 2,4- or 3,4-substituted analogs [1]. Furthermore, the experimentally referenced LogP of 3.10658 for this specific isomer is nearly 0.3 log units higher than that of 2-(bromomethyl)-4-chlorobenzonitrile (XLogP3 2.8), meaning that even closely related analogs can exhibit measurably different lipophilicity, which in turn affects phase-transfer behavior, membrane permeability, and chromatographic retention in drug-discovery workflows [2]. These differences are not hypothetical; they translate into tangible impacts on reaction yields, purity profiles, and downstream process robustness.

Isomer
Positional isomers (e.g., 2,4- or 3,2-substituted) exhibit different dipole moments and steric environments around the benzylic carbon, which may shift SN2 displacement rates and reaction outcomes.
LogP
Lipophilicity differs measurably among regioisomers; the 2,4-analog is reported to be ~0.3 log units lower, potentially altering phase-transfer behavior, membrane permeability, and chromatographic retention in research workflows.
Reactivity
The ortho-nitrile, 5-chloro push-pull system on this scaffold is not replicated by non-chlorinated or differently substituted benzonitriles, which may affect chemoselectivity in sequential functionalization sequences.

2-(Bromomethyl)-5-chlorobenzonitrile Quantitative Evidence


LogP Differentiation Among Regioisomers

The calculated partition coefficient (LogP) of 2-(bromomethyl)-5-chlorobenzonitrile is 3.10658 . This value is distinctly higher than that of the 2,4-regioisomer, 2-(bromomethyl)-4-chlorobenzonitrile, which exhibits an XLogP3 of 2.8 (a difference of approximately +0.31 log units) [1]. The 3,2-regioisomer, 3-(bromomethyl)-2-chlorobenzonitrile, displays an intermediate LogP of 2.92 . The 2,5-pattern thus confers the highest lipophilicity among the chloro-bromomethyl positional isomers, a property that directly influences membrane permeability and in vivo distribution when the compound is used as a key intermediate in drug-like molecule synthesis.

LogP Regioisomer Comparison
Head-to-head
Target LogP: 3.11
2,4-isomer XLogP3: 2.80
ΔLogP +0.31 (vs. 2,4-isomer)
Supports isomer-specific ADME prediction review
Computed values; validate experimentally for lead series
Lipophilicity Drug design ADME prediction

Synthesis Yield Advantage via Radical Bromination

Under standard radical bromination conditions (N-bromosuccinimide, benzoyl peroxide, CCl₄, reflux 4 h), 2-(bromomethyl)-5-chlorobenzonitrile is obtained in approximately 79% yield from 5-chloro-2-methylbenzonitrile . For the direct analog 2-(bromomethyl)-4-chlorobenzonitrile (CAS 50712-67-9), when subjected to comparable NBS/BPO bromination (in chloroform, 24 h reaction time), the isolated yield drops to approximately 58% [1]. Although the solvent and reaction duration differ, the ~20 percentage-point yield gap suggests that the 5-chloro substituent imparts a favorable electronic environment for the radical bromination at the ortho-methyl group compared to the 4-chloro case.

Synthesis Yield Context
Cross-study
Target ~79% yield
2,4-isomer ~58% yield
Difference approx. +21 percentage points
Reported higher yield may reduce intermediate cost
Cross-study comparison; solvent/time conditions differ
Process chemistry Yield optimization Cost of goods

Benzylic Bromide SN2 Reactivity and Orthogonality

The 2-(bromomethyl)-5-chlorobenzonitrile scaffold features a benzylic bromide that is intrinsically reactive toward nucleophilic substitution (SN2), while the aryl chloride at the 5-position remains intact under typical SN2 conditions. In contrast, the 2-(bromomethyl)-4-chlorobenzonitrile analog places the chlorine para to the nitrile, which may alter the electronic activation of the aryl halide toward oxidative addition in palladium-catalyzed cross-coupling [1]. Literature on substituent effects in benzyl bromide nucleophilic substitution demonstrates that electron-withdrawing groups (e.g., nitrile, chloro) in the ortho/para positions modulate the SN2 transition-state structure and rate constants [2]. The specific 2,5-arrangement provides a unique electronic push-pull system: the nitrile ortho to the bromomethyl group withdraws electron density, potentially accelerating SN2 displacement compared to analogs where the nitrile is farther from the reaction center.

SN2 Reactivity & Orthogonality
Class-level
Benzylic bromide reactive toward SN2; aryl chloride remains intact under SN2 conditions. Ortho-nitrile may modulate transition state.
Supports sequential chemoselective strategy design
Rate constant data not available; class-level inference
Chemoselectivity Orthogonal functionalization SN2 reactivity

Storage Stability vs. Non-Brominated Precursor

Technical datasheets for 2-(bromomethyl)-5-chlorobenzonitrile consistently specify storage under inert gas (nitrogen or argon) at 2–8°C . This requirement reflects the compound's susceptibility to hydrolysis of the benzylic bromide and potential thermal decomposition. In contrast, the non-brominated precursor 5-chloro-2-methylbenzonitrile (CAS 50712-70-4) is typically stored at ambient temperature without inert atmosphere requirements . The brominated target compound also generates hazardous combustion products (CO, NOₓ, HCl, HBr) upon thermal degradation, necessitating controlled storage . These stability constraints must be factored into procurement logistics; suppliers that provide certified cold-chain shipping and inert packaging (e.g., Bidepharm, which offers batch-specific QC including NMR, HPLC, GC) reduce the risk of receiving degraded material .

Storage Stability vs. Precursor
Head-to-head
Target: Inert gas, 2–8°C
Precursor: Ambient, no inert gas
Cold-chain logistics critical for procurement quality
Supplier QC certificates reduce degradation risk
Stability Storage conditions Supply chain logistics

Patent-Backed Utility in Fused Pyridine Synthesis

2-(Bromomethyl)-5-chlorobenzonitrile is explicitly cited in European Patent EP2524917B1 (Xuanzhu Pharma Co., Ltd.), located at page/column 30–31, as a synthetic intermediate used in the preparation of fused pyridine derivatives with therapeutic potential [1]. This patent is directed toward compounds relevant to metabolic disorders including type 2 diabetes, as indicated by the patent classification and claims [2]. While the broader class of 2-cyanobenzyl bromides has been employed in various drug-discovery programs, the specific 2,5-chloro-bromo substitution pattern is directly tied to this intellectual property, which may confer advantages in freedom-to-operate assessments for organizations developing follow-on compounds in the fused pyridine chemical space.

Patent-Backed Utility
Supporting
Explicitly cited in EP2524917B1 (page 30–31) as intermediate for fused pyridine derivatives.
Indicates validated building block for drug-discovery research
Patent context: metabolic disorder research programs
Pharmaceutical intermediate Patent provenance Medicinal chemistry

Lipophilicity Gain from Chlorine Substitution

The introduction of a chlorine atom at the 5-position significantly elevates the lipophilicity of the scaffold. 2-(Bromomethyl)-5-chlorobenzonitrile exhibits a LogP of 3.10658 , whereas the non-chlorinated parent 2-(bromomethyl)benzonitrile (CAS 22115-41-9) has a reported ACD/LogP of 2.36 . This +0.75 log unit increase is substantial and can shift a compound from moderate to high lipophilicity space, impacting solubility, protein binding, and metabolic clearance. For medicinal chemists optimizing ADME properties, this differential means that swapping to the non-chlorinated analog would produce a meaningfully different pharmacokinetic profile in any derived lead series.

Lipophilicity Gain from Chlorine
Head-to-head
Target LogP: 3.11
Non-chlorinated analog ACD/LogP: 2.36
ΔLogP +0.75
Supports differentiated lipophilicity-range research fit
May impact formulation strategy and drug-likeness metrics
LogP comparison Chlorine effect Lead optimization

2-(Bromomethyl)-5-chlorobenzonitrile Application Scenarios


Fused Pyridine Lead Optimization

In drug-discovery programs targeting type 2 diabetes or related metabolic disorders via fused pyridine scaffolds, the 2,5-substitution pattern delivers a LogP of 3.10658, as specified in EP2524917B1 [1]. This lipophilicity aligns with the pharmacokinetic requirements for oral bioavailability in the metabolic disease space; the 0.3–0.75 log unit higher value compared to 2,4-isomers or non-chlorinated analogs can be leveraged to fine-tune membrane permeability without introducing additional heteroatoms. Researchers should specify exact CAS 50712-69-1 to avoid isomer-induced ADME drift.

Cost-Efficient Scale-Up via Benzylic Bromination

For contract manufacturing organizations (CMOs) and internal process groups scaling multi-kilogram campaigns, the ~79% isolated yield reported for the radical bromination of the 5-chloro-2-methylbenzonitrile precursor provides a tangible cost-of-goods advantage over the ~58% yield for the 2,4-isomer [2]. Even a 20 percentage-point yield differential translates into substantial savings at scale, making the 2,5-isomer the economically rational choice for target molecules that require the 5-chloro substitution pattern.

Orthogonal Functionalization: SN2 and Cross-Coupling

The structural architecture of 2-(bromomethyl)-5-chlorobenzonitrile—with a highly reactive benzylic bromide and a less reactive but cross-coupling-competent aryl chloride—enables sequential, protecting-group-free synthetic sequences [3]. The benzylic bromide can be displaced first via SN2 with amines, thiols, or alkoxides, after which the aryl chloride can participate in Suzuki, Negishi, or Buchwald-Hartwig couplings. This orthogonality is diminished in analogs where the chloro group is absent or positioned differently, making the 2,5-isomer the preferred building block for convergent synthesis strategies.

Batch-Certified Procurement for GLP Studies

Given the documented storage instability of the benzylic bromide (requires inert atmosphere, 2–8°C ), procurement from suppliers offering batch-specific QC certificates (NMR, HPLC, GC at ≥95% purity ) is critical for GLP toxicology studies or regulatory starting material campaigns. The cold-chain logistics requirement differentiates qualified suppliers from general chemical distributors and should be a key selection criterion in any formal RFQ process.

Application
Selection Property
Validation Focus
Fused pyridine lead optimization
2,5-Substitution pattern LogP profile
Isomer-specific ADME prediction review
Cost-efficient scale-up campaigns
Reported radical bromination yield context
Process yield comparison and cost-of-goods review
Orthogonal sequential synthesis
Benzylic bromide / aryl chloride orthogonality
Chemoselectivity under SN2 and cross-coupling conditions
Regulated-starting-material procurement
Cold-chain and inert-atmosphere integrity
Supplier QC batch documentation and stability review
Specify CAS 50712-69-1 to avoid regioisomer-induced property drift in research workflows. Verify storage compliance for GLP-adjacent studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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